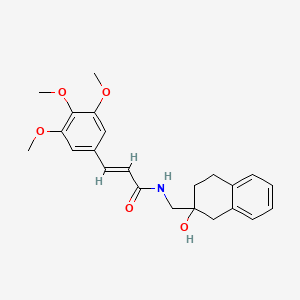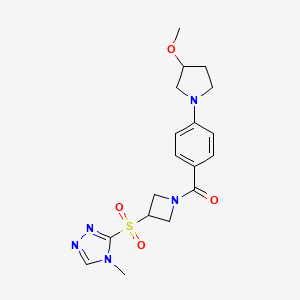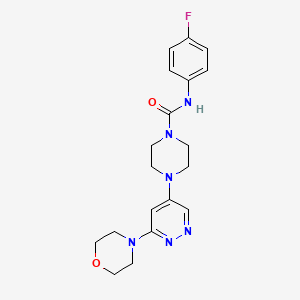
2,6-Dichloro-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-methoxyphenol is a chemical compound with the molecular formula C7H6Cl2O2 . It has a molecular weight of 193.03 .
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-methoxyphenol involves a multi-step reaction . The first step involves [bis(acetoxy)iodo]benzene, followed by N,N’-Dimethylhydrazine dihydrochloride in acetonitrile under reflux conditions .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-methoxyphenol consists of 7 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Chemical Reactions Analysis
The compound shows a reversible process at a pH range from 3.70 to 12.60 and is pH-dependent until pH 9.20 . By varying incubation time and pH of electrolyte solutions, 2,6-Dichloro-4-methoxyphenol showed spontaneous degradation which was presented by the change of its electrochemical behavior in solution .Scientific Research Applications
Building Blocks for Synthesis
Phenol derivatives like 2,6-Dichloro-4-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been invented for these phenol derivatives .
Antioxidants
m-Aryloxy phenols, a category that includes 2,6-Dichloro-4-methoxyphenol, have applications as antioxidants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability .
Ultraviolet Absorbers
These compounds also serve as ultraviolet absorbers . This property makes them useful in various industries, including plastics, adhesives, and coatings .
Flame Retardants
m-Aryloxy phenols are used as flame retardants . They enhance the flame resistance of materials, making them safer for use in various applications .
Biological Activities
m-Aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects . This opens up possibilities for their use in medical and pharmaceutical research .
Production of Antioxidants
4-Methoxyphenol, a compound related to 2,6-Dichloro-4-methoxyphenol, is used as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT) . These antioxidants are commonly used in food packaging, cosmetics, and personal care products to prevent spoilage and extend shelf life .
Manufacturing of Pharmaceuticals and Agrochemicals
4-Methoxyphenol serves as a key building block for the synthesis of many drugs, including fluoroquinolone antibiotics and anticoagulants . It also finds use in the manufacturing of agrochemicals .
Luminescent Detection
A luminescent 56-metal Cd(ii)–Sm(iii) nanocluster was constructed from a flexible Schiff base ligand, and it shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline . This indicates potential applications of 2,6-Dichloro-4-methoxyphenol in luminescent detection .
Safety And Hazards
Future Directions
There is potential for 2,6-Dichloro-4-methoxyphenol to be used in various fields of research and industry. For example, a luminescent 56-metal Cd(II)–Sm(III) nanocluster shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (a common pesticide) with high sensitivity and selectivity, which can be used to quantitatively analyze the concentrations in fruit extracts .
properties
IUPAC Name |
2,6-dichloro-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZNOEKGSGWAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2622571.png)


![2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2622575.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2622578.png)


![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine](/img/structure/B2622585.png)
![Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride](/img/structure/B2622586.png)
![3,4,5-triethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2622588.png)


![6-bromo-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2622592.png)